molecular formula C7H8ClNO6 B8801510 (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid

(Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid

Cat. No. B8801510
M. Wt: 237.59 g/mol
InChI Key: VKFHPXSFQRCNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid is a useful research compound. Its molecular formula is C7H8ClNO6 and its molecular weight is 237.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Z)-4-chloro-2-(2-methoxy-2-oxoethoxyimino)-3-oxobutanoic acid

Molecular Formula

C7H8ClNO6

Molecular Weight

237.59 g/mol

IUPAC Name

4-chloro-2-(2-methoxy-2-oxoethoxy)imino-3-oxobutanoic acid

InChI

InChI=1S/C7H8ClNO6/c1-14-5(11)3-15-9-6(7(12)13)4(10)2-8/h2-3H2,1H3,(H,12,13)

InChI Key

VKFHPXSFQRCNQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CON=C(C(=O)CCl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate (syn isomer) (51.9 g) in glacial acetic acid (52 ml) was slowly added sulfuryl chloride (72.2 ml) at 40° C. with stirring. The reaction mixture was stirred at the same temperature for an hour. The resultant solution was concentrated under reduced pressure and the residual oil was dissolved in ethyl acetate (300 ml). The ethyl acetate layer was washed with 10% hydrochloric acid once and washed with a saturated aqueous solution of sodium chloride four times. The separated organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residual oil was diluted with n-hexane (100 ml) and evaporated under reduced pressure. The white crystalline precipitates were washed with diisopropyl ether (100 ml). The precipitates were collected by filtration, dried under reduced pressure to give crystalline 4-chloro-2-methoxycarbonylmethoxyimino-3-oxobutyric acid (syn isomer) (13.4 g), mp. 127° to 128.5° C.
Name
tert-butyl 2-methoxycarbonylmethoxyimino-3-oxobutyrate
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
72.2 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Three

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